molecular formula C10H16CoO4 B082573 Cobalt(II) bis(acetylacetonate) CAS No. 14024-48-7

Cobalt(II) bis(acetylacetonate)

Cat. No. B082573
CAS RN: 14024-48-7
M. Wt: 259.16 g/mol
InChI Key: FCEOGYWNOSBEPV-UHFFFAOYSA-N
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Description

Cobalt(II) bis(acetylacetonate), commonly referred to as Co(acac)2, is an organometallic compound containing two acetylacetonate ligands coordinated to a cobalt(II) center. This compound has a variety of applications in research and industry, ranging from its use as a catalyst in organic synthesis to its use as a precursor for the synthesis of a variety of cobalt-based materials. Co(acac)2 is a versatile compound due to its unique properties, such as its solubility in both organic and aqueous solvents, its high thermal stability, and its ability to form complexes with a variety of other metal ions.

Scientific Research Applications

  • Synthesis of Ketones and Esters : Cobalt bis(acetylacetonate) mediates hydrogen atom transfer to various functionalized alkenes. This process facilitates the synthesis of ketones and esters and is compatible with multiple functional groups. It provides an alternative to other oxidation methods and homologation processes (Xiaoshen Ma & S. Herzon, 2016).

  • Interaction with Bromine : In a reaction with bromine, bis(acetylacetonato)cobalt(II) ultimately produces cobalt(II) bromide and γ-bromoacetylacetone. An intermediary dimeric product with a tetrahedral structure has also been isolated from this reaction (Yukio Nakamura, N. Kanehisa, & S. Kawaguchi, 1972).

  • Fragmentation Induced by Electrons : This compound is used in nanoscale fabrication processes, like focus electron beam-induced deposition. Low-energy electrons can induce fragmentation of the molecule, making it efficient for organometallic complex decomposition in the gas phase (F. Rabilloud, J. Kopyra, & H. Abdoul-Carime, 2021).

  • PMR Studies of Magnetic Anisotropy : PMR spectra of di-adducts of bis(acetylacetonate) complexes of cobalt(II) have been recorded to study magnetic anisotropy. The isotropic shifts in cobalt adducts indicate both contact and dipolar interactions, influenced by the chemical nature of coordinating solvents (G. N. Mar, 1969).

  • Electrochemical Properties : Cobalt(III) derivatives of acacen (H2acacen = bis(acetylacetone) ethylenediimine) and related ligands have been studied for their structural, spectroscopic, and electrochemical properties. This research helps understand the electronic structural model of these complexes (A. Boettcher, T. Takeuchi, et al., 1997).

  • Conformational Stability and Spin States : The electronic structure and conformation of bis(acetylacetonate) cobalt(II), used in radical polymerization of olefins, have been studied using CASSCF/CASPT2 methods. This research helps in understanding the ground state and preferred conformation of the molecule (M. Radoń, M. Srebro, & E. Broclawik, 2009).

  • Aerobic Oxidation of Bis-sulfides : Cobalt(II) acetylacetonate/aldehyde-promoted aerobic oxidation provides a method for functionalizing sulfur atoms in bis-sulfides, leading to the formation of corresponding monosulfoxides (M. M. Dell’Anna, P. Mastrorilli, et al., 2000).

Mechanism of Action

Target of Action

Cobalt(II) bis(acetylacetonate), also known as Bis(2,4-pentanedionato)cobalt, is a coordination compound that primarily targets metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone, often abbreviated as “acac”, which forms a coordination complex with cobalt(2+) .

Mode of Action

The compound interacts with its targets through the formation of a six-membered chelate ring . Both oxygen atoms of the acetylacetonate ligand bind to the metal to form this ring . This interaction leads to changes in the structure and reactivity of the target metal ions .

Biochemical Pathways

The compound affects various biochemical pathways, particularly those involving metal enolates . Metal enolates are widely used as building blocks in modern organic synthesis . The presence of β-carbonyl groups with at least one proton on the intermediate carbon atom allows a tautomeric equilibrium of the keto and enol forms . This is a crucial feature of β-diketones, as it is the enolate anion that forms complexes with metals .

Pharmacokinetics

It’s known that the compound is sparingly soluble in cold carbon tetrachloride and benzene, slightly soluble in water and chloroform, and soluble in methanol and ethanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

Cobalt(II) bis(acetylacetonate) is commonly used as a precursor to synthesize cobalt-containing materials . It can also be used as a catalyst in organic synthesis . For instance, modified Cobalt(II) acetylacetonate complexes have been developed as efficient and inexpensive catalysts for Negishi-type coupling reactions .

Action Environment

The action, efficacy, and stability of Cobalt(II) bis(acetylacetonate) can be influenced by environmental factors. For example, the compound is hygroscopic and volatile, which means it readily absorbs moisture from the environment and can easily evaporate . These properties can affect the compound’s stability and efficacy in different environments.

Safety and Hazards

Cobalt(II) bis(acetylacetonate) is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause cancer by inhalation and may damage fertility or the unborn child . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Metal acetylacetonates are widely used as building blocks in modern organic synthesis . They are also used as latent accelerators which increase selectivity and formation of catalytic active sites, as curing agents for epoxy resin, as supported reagent systems, as a precursor for the production of metal nanoparticles .

  • "An Overview of Metal Acetylacetonates: Developing Areas …"
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properties

{ "Design of the Synthesis Pathway": "The synthesis of Cobalt(II) bis(acetylacetonate) can be achieved through a simple reaction between cobalt(II) chloride and acetylacetone in the presence of a base.", "Starting Materials": ["Cobalt(II) chloride", "Acetylacetone", "Base (such as NaOH or KOH)", "Solvent (such as ethanol or methanol)"], "Reaction": ["Dissolve Cobalt(II) chloride in a solvent to form a clear solution", "Add acetylacetone to the solution and stir for a few minutes", "Add a base to the solution and stir for a few more minutes", "Filter the resulting mixture to remove any precipitate", "Evaporate the solvent to obtain the solid Cobalt(II) bis(acetylacetonate)"] }

CAS RN

14024-48-7

Molecular Formula

C10H16CoO4

Molecular Weight

259.16 g/mol

IUPAC Name

cobalt;4-hydroxypent-3-en-2-one

InChI

InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;

InChI Key

FCEOGYWNOSBEPV-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.[Co]

SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+2]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co]

Other CAS RN

14024-48-7

physical_description

Blue to black crystals, slightly soluble in water;  [MSDSonline]

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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